Lumiracoxib

COX-2 selectivity In vitro pharmacology NSAID research

Lumiracoxib (CAS 220991-20-8, Prexige®) is a second-generation, arylacetic acid-based selective COX-2 inhibitor with a 515:1 COX-2 selectivity ratio, 74% oral bioavailability, and a short 4-hour half-life, making it non-substitutable with other coxibs. It is an ideal positive control for mitochondrial hepatotoxicity studies (ATP synthesis IC50: 6.48 μM) and an essential reference standard for calibrating COX-2 selectivity assays. Procure high-purity Lumiracoxib for reproducible, interpretable results in predictive toxicology and GI-sparing research.

Molecular Formula C15H13ClFNO2
Molecular Weight 293.72 g/mol
CAS No. 220991-20-8
Cat. No. B1675440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumiracoxib
CAS220991-20-8
SynonymsCGS-35189;  CGS 35189;  CGS35189;  COX-189;  COX189;  COX 189;  Lumiracoxib;  trade name: Prexige.
Molecular FormulaC15H13ClFNO2
Molecular Weight293.72 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O
InChIInChI=1S/C15H13ClFNO2/c1-9-5-6-13(10(7-9)8-14(19)20)18-15-11(16)3-2-4-12(15)17/h2-7,18H,8H2,1H3,(H,19,20)
InChIKeyKHPKQFYUPIUARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility5.49e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lumiracoxib (CAS 220991-20-8) Procurement Guide: A Selective COX-2 Inhibitor for Research and Industrial Applications


Lumiracoxib (CAS 220991-20-8), also known as Prexige®, is a second-generation, arylacetic acid-based selective cyclooxygenase-2 (COX-2) inhibitor developed by Novartis [1]. It was approved in several countries for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain before its withdrawal from most markets due to hepatotoxicity concerns [2]. Chemically, it is 2-[(2-chloro-6-fluorophenyl)amino]-5-methylbenzeneacetic acid, with a molecular formula of C₁₅H₁₃ClFNO₂ and a molecular weight of 293.72 g/mol [3]. Its unique structural and pharmacological profile, including high oral bioavailability (74%) and a short plasma half-life (4 hours), distinguishes it from other coxibs [4].

Why Lumiracoxib Cannot Be Interchanged with Other COX-2 Inhibitors in Research Protocols


While lumiracoxib belongs to the coxib class of selective COX-2 inhibitors, its distinct arylacetic acid structure, unique binding kinetics, and divergent off-target pharmacological profile render it non-substitutable with analogs like celecoxib, rofecoxib, or etoricoxib in experimental settings [1]. Unlike other coxibs, lumiracoxib is a time-dependent, slowly reversible inhibitor with a different interaction mechanism with the COX-2 enzyme [2]. Furthermore, its significantly higher oral bioavailability (74% vs. 20-40% for celecoxib) and shorter elimination half-life (~4 hours vs. 11-16 hours for celecoxib) dictate different dosing regimens and systemic exposure profiles [3]. Critically, lumiracoxib also exhibits distinct off-target effects, such as potent inhibition of mitochondrial ATP synthesis, which is not observed to the same degree with other coxibs and may be relevant to its specific toxicity profile [4]. These quantitative and mechanistic differences necessitate the use of authentic lumiracoxib for reproducible and interpretable results.

Quantitative Differentiation of Lumiracoxib Against Key Comparators: An Evidence-Based Guide


Superior COX-2 Selectivity in Human Whole Blood Assay Compared to Celecoxib and Other Coxibs

Lumiracoxib demonstrates the highest reported in vivo COX-2 selectivity among coxibs. In the human whole blood assay, a physiologically relevant ex vivo model, lumiracoxib exhibits a COX-2/COX-1 selectivity ratio of 515:1 in healthy subjects and patients with osteoarthritis [1]. This is substantially higher than the selectivity reported for other members of the class. For example, celecoxib has a reported selectivity ratio of approximately 30:1, while rofecoxib and etoricoxib range from 30- to 433-fold [2]. This high degree of selectivity is a direct result of its unique binding mode, which is time-dependent and slowly reversible, distinguishing it kinetically from other coxibs [3].

COX-2 selectivity In vitro pharmacology NSAID research

Significantly Higher Oral Bioavailability and Faster Absorption than Celecoxib

Lumiracoxib demonstrates a key pharmacokinetic advantage over the most widely prescribed coxib, celecoxib. Its absolute oral bioavailability is 74%, achieving maximum plasma concentrations (Tmax) within 2 hours [1]. In contrast, the less lipophilic celecoxib has a significantly lower and more variable oral bioavailability, ranging from 20-40%, and a slower absorption profile [2]. This difference is critical for experimental design, as lumiracoxib provides more consistent systemic exposure and a faster onset of action.

Pharmacokinetics Bioavailability Drug development

Distinct Mitochondrial Toxicity Profile: Lumiracoxib is the Most Potent Inhibitor of ATP Synthesis In Vitro

Lumiracoxib exhibits a distinct and significantly more potent off-target effect on mitochondrial function compared to other coxibs. In a study assessing inhibition of oxidative phosphorylation (ATP synthesis) in isolated rat liver mitochondria, the order of potency was lumiracoxib (IC50: 6.48 ± 2.74 μM) > celecoxib (IC50: 14.92 ± 6.40 μM) > valdecoxib (IC50: 161.4 ± 28.6 μM) > rofecoxib (IC50: 238.4 ± 79.2 μM) > etoricoxib (IC50: 405.1 ± 116.3 μM) [1]. This potent inhibition of ATP synthesis is a potential mechanism for the drug-induced liver injury that led to its withdrawal, and it is a unique, quantifiable characteristic that differentiates it from safer analogs.

Mitochondrial toxicity Hepatotoxicity Drug safety Off-target effects

Superior Gastrointestinal Safety Profile Demonstrated in Head-to-Head Trial Against Ibuprofen

A 13-week, double-blind, randomized controlled trial (n=893) in patients with rheumatoid arthritis directly compared the gastroduodenal safety of lumiracoxib, ibuprofen, and celecoxib. The incidence of gastroduodenal ulcers (≥3 mm) was significantly lower for lumiracoxib 400 mg once daily (2.8%) and lumiracoxib 800 mg once daily (4.3%) compared to ibuprofen 800 mg three times daily (13.6%), with all P < 0.01 [1]. The safety profile of lumiracoxib was not different from that of celecoxib 200 mg twice daily (1.9%), confirming its classification as a GI-sparing coxib relative to non-selective NSAIDs.

Gastrointestinal safety NSAID comparison Clinical trial Rheumatoid arthritis

Similar Cardiovascular Risk to Rofecoxib, the Benchmark for CV Toxicity in the Class

A comprehensive network meta-analysis of 31 large-scale randomized controlled trials (n=116,429 patients) quantified the cardiovascular risk of various NSAIDs and coxibs. Compared with placebo, rofecoxib was associated with the highest risk of myocardial infarction (rate ratio 2.12, 95% CI 1.26 to 3.56), and lumiracoxib was associated with a similarly elevated risk (rate ratio 2.00, 95% CI 0.71 to 6.21) [1]. This positions lumiracoxib as a high-CV-risk comparator, in stark contrast to naproxen, which showed the lowest risk. This quantitative risk profile is a key differentiator from other coxibs like celecoxib and etoricoxib, which have different cardiovascular risk signatures [1].

Cardiovascular safety Risk assessment Meta-analysis Pharmacovigilance

Mechanistically Distinct Binding Kinetics: A Time-Dependent, Slowly Reversible Inhibitor

Unlike other coxibs that act as competitive inhibitors, lumiracoxib is a time-dependent and slowly reversible inhibitor of human COX-2 [1]. Kinetic studies demonstrate that its inhibition involves at least two binding steps, a mechanism not shared by other members of the class [1]. This unique binding kinetics is a direct result of its arylacetic acid structure, which is distinct from the sulfonamide or methylsulfone moieties found in celecoxib and rofecoxib, respectively [2]. The methyl group on its phenylacetic acid ring is essential for COX-2 selectivity, and its interaction with key residues like Ser-530 and Val-349 in the COX-2 active site is fundamentally different from other inhibitors [1].

Enzyme kinetics Binding mechanism COX-2 inhibition Structural biology

Validated Research and Industrial Applications for Lumiracoxib Based on Differential Evidence


Positive Control for Investigating Drug-Induced Liver Injury (DILI) via Mitochondrial Toxicity

Given its potent inhibition of ATP synthesis in isolated rat liver mitochondria (IC50: 6.48 μM), which is 2.3-fold more potent than celecoxib and 37-fold more potent than rofecoxib [1], lumiracoxib is an ideal positive control compound for in vitro and in vivo studies of mitochondrial-mediated hepatotoxicity. Its well-documented clinical association with severe liver injury, leading to its withdrawal, further validates its use as a reference agent in predictive toxicology assays and mechanistic studies of DILI [2].

Reference Standard for Maximal COX-2 Selectivity in Ex Vivo and In Vivo Pharmacology

With the highest reported in vivo COX-2 selectivity among coxibs (515:1 in the human whole blood assay) [3], lumiracoxib serves as a critical reference standard for calibrating COX-2 selectivity assays. It is an essential tool for research aiming to differentiate the physiological roles of COX-1 versus COX-2, particularly in models of inflammation and pain where maximal selectivity is required to avoid confounding effects from COX-1 inhibition.

High-Risk Cardiovascular Comparator in Safety Pharmacology and Toxicology Studies

The network meta-analysis of over 116,000 patients confirms that lumiracoxib is associated with a similarly elevated risk of myocardial infarction (rate ratio 2.00) as the withdrawn drug rofecoxib (2.12) [4]. This makes lumiracoxib a valuable tool compound for investigating the pro-thrombotic mechanisms of COX-2 inhibitors and for benchmarking the cardiovascular safety profile of novel anti-inflammatory agents in preclinical models.

GI-Sparing NSAID Reference in Preclinical Models of Gastroduodenal Injury

The 13-week RCT demonstrating a 79% relative reduction in ulcer incidence for lumiracoxib 400 mg QD (2.8%) compared to ibuprofen (13.6%) provides strong clinical validation for its use as a GI-sparing reference in research [5]. Lumiracoxib can be employed as a comparator to evaluate the gastrointestinal safety of new chemical entities, particularly in rodent models of NSAID-induced gastropathy, where its superior profile relative to non-selective NSAIDs is well-documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumiracoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.